molecular formula C19H15ClN2O2S B2618583 1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851804-21-2

1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2618583
CAS No.: 851804-21-2
M. Wt: 370.85
InChI Key: NSDHZTNCOBHJEL-UHFFFAOYSA-N
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Description

1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a benzofuran moiety, a chlorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones.

    Final Coupling: The final step involves coupling the benzofuran moiety with the chlorophenyl-imidazole intermediate under specific reaction conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzofuran-2-carbonyl)-2-{[(2-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(1-benzofuran-2-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

1-(1-benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The combination of the benzofuran and imidazole rings also contributes to its distinct characteristics, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-15-7-3-1-6-14(15)12-25-19-21-9-10-22(19)18(23)17-11-13-5-2-4-8-16(13)24-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHZTNCOBHJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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